

# The Dawn of Psychopharmacology: A Technical History of Phenothiazines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Phenothiazine**

Cat. No.: **B1677639**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The discovery of **phenothiazine** derivatives as antipsychotic agents marks a pivotal moment in the history of medicine and the birth of modern psychopharmacology. This in-depth guide explores the historical development of **phenothiazines**, from their origins in the dye industry to their revolutionary impact on the treatment of psychiatric disorders. It provides a technical overview of their synthesis, mechanism of action, structure-activity relationships, and the seminal experiments that established their therapeutic efficacy.

## From Dyes to Drugs: The Serendipitous Discovery of Phenothiazine's Potential

The story of **phenothiazines** begins not in a pharmaceutical laboratory, but in the burgeoning chemical dye industry of the late 19th century. The parent compound, **phenothiazine**, was first synthesized in 1883 by August Bernthsen.<sup>[1]</sup> Initially, its derivatives, such as methylene blue, were explored for their properties as dyes and later for their antiseptic and antimalarial activities.<sup>[2][3]</sup>

A crucial turning point came in the mid-20th century during research into antihistamines at the French pharmaceutical company Rhône-Poulenc.<sup>[2]</sup> This line of inquiry led to the synthesis of promethazine, a **phenothiazine** derivative with potent sedative effects.<sup>[1]</sup> Intrigued by its calming properties, French surgeon Henri Laborit began using promethazine in a "lytic cocktail" to reduce surgical shock and anxiety in his patients.<sup>[3][4]</sup>

Further modification of the **phenothiazine** structure in a quest for improved anesthetics led to the synthesis of chlorpromazine (initially codenamed RP4560) by Paul Charpentier's team at Rhône-Poulenc on December 11, 1951.<sup>[4]</sup> Laborit observed that chlorpromazine induced a state of "artificial hibernation," a profound calmness and disinterest in the surroundings without causing a loss of consciousness.<sup>[5]</sup> He astutely suggested its potential use in psychiatry to manage agitated patients.<sup>[4]</sup>

## The Psychiatric Revolution: Early Clinical Investigations

The first psychiatric patient to receive chlorpromazine was a 24-year-old man suffering from mania, treated by Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris in 1952.<sup>[6]</sup> The results were dramatic. The patient's severe agitation was controlled, and he was discharged after three weeks of treatment.<sup>[6]</sup> This initial success prompted Delay and Deniker to conduct a more systematic clinical trial.

In their seminal 1952 study, they administered chlorpromazine to 38 patients with various psychotic disorders.<sup>[4]</sup> Their findings, published in the *Annales Médico-Psychologiques*, detailed the drug's remarkable ability to alleviate agitation, hallucinations, and delusions, heralding a new era in the treatment of severe mental illness.<sup>[4][7]</sup>

## Experimental Protocol: The First Clinical Trial of Chlorpromazine (Delay and Deniker, 1952)

While the original publication lacks the detailed structure of modern clinical trial protocols, the following methodology can be reconstructed from historical accounts:

- Patient Population: 38 hospitalized patients with a diagnosis of psychosis, characterized by symptoms such as agitation, mania, delusions, and hallucinations.<sup>[4]</sup>
- Drug Administration: Initial doses of 75-100 mg of chlorpromazine were administered daily via intramuscular injection.<sup>[8]</sup> This was a significant increase from the doses used by Laborit in his surgical practice.
- Treatment Duration: The treatment was prolonged and continuous, a departure from the acute use in anesthesia.<sup>[7]</sup>

- **Outcome Measures:** Patient response was assessed through clinical observation of changes in behavior, thought processes, and emotional state. The primary outcomes were the reduction of agitation, hallucinations, and delusional thinking.[8]
- **Key Findings:** The study concluded that chlorpromazine was highly effective in controlling the "productive" symptoms of psychosis and induced a state of "psychic indifference" that was distinct from simple sedation.[1]

## Unraveling the Mechanism: Dopamine Receptor Antagonism

The initial understanding of chlorpromazine's mechanism of action was limited. It was not until the 1960s that the "dopamine hypothesis" of schizophrenia began to take shape, and with it, a clearer picture of how **phenothiazines** exert their therapeutic effects. Subsequent research, particularly the work of Arvid Carlsson, demonstrated that antipsychotic drugs, including **phenothiazines**, act as antagonists at dopamine receptors in the brain.[4]

**Phenothiazines** primarily block the dopamine D2 receptor, although they also have varying affinities for other receptors, including serotonin (5-HT), histamine (H1), muscarinic (M1), and alpha-adrenergic ( $\alpha$ 1) receptors.[8][9] This multi-receptor activity is responsible for both their therapeutic effects and their wide range of side effects.[8]

[Click to download full resolution via product page](#)

# Structure-Activity Relationships and Chemical Synthesis

The therapeutic efficacy and side effect profile of **phenothiazines** are intimately linked to their chemical structure. Key structural features that influence their activity include:

- The Tricyclic Core: The **phenothiazine** nucleus is essential for activity.
- Substitution at Position 2: The nature of the substituent at the 2-position of the **phenothiazine** ring is a critical determinant of antipsychotic potency. Electron-withdrawing groups, such as chlorine (-Cl) in chlorpromazine or trifluoromethyl (-CF<sub>3</sub>) in triflupromazine, significantly enhance activity.
- The Aminoalkyl Side Chain: A three-carbon chain separating the nitrogen atom of the **phenothiazine** ring from the terminal amino group is optimal for neuroleptic activity. The nature of this amino group (aliphatic, piperidine, or piperazine) further differentiates the potency and side effect profiles of various **phenothiazine** derivatives.

## Experimental Protocol: Bernthsen Synthesis of Phenothiazine

The foundational method for creating the **phenothiazine** core is the Bernthsen synthesis.

- Reactants: Diphenylamine and elemental sulfur.
- Catalyst: Iodine (optional, but improves yield).
- Procedure:
  - A mixture of diphenylamine and sulfur is heated to a high temperature (typically above 200°C).
  - The reaction proceeds with the evolution of hydrogen sulfide gas.
  - The reaction is continued until the evolution of gas ceases.
  - The crude **phenothiazine** is then purified, typically by recrystallization.

# Quantitative Pharmacology of Phenothiazines

The development of numerous **phenothiazine** derivatives necessitated a way to compare their potencies and side effect liabilities. The concept of "chlorpromazine equivalents" was developed to standardize the dosage of different antipsychotics relative to chlorpromazine.

| Phenothiazine Derivative | Chemical Structure of Side Chain at N10                                                         | Receptor Binding Affinity (Ki, nM) - D2 | Relative Potency (Chlorpromazine = 100) | Typical Daily Dose (mg) |
|--------------------------|-------------------------------------------------------------------------------------------------|-----------------------------------------|-----------------------------------------|-------------------------|
| Chlorpromazine           | CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> N(CH <sub>3</sub> ) <sub>2</sub>                | 1.0 - 10                                | 100                                     | 200 - 800               |
| Promazine                | CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> N(CH <sub>3</sub> ) <sub>2</sub>                | 20 - 50                                 | 50                                      | 200 - 1000              |
| Triflupromazine          | CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> N(CH <sub>3</sub> ) <sub>2</sub>                | 1.0 - 5.0                               | 200 - 400                               | 50 - 150                |
| Thioridazine             | -CH <sub>2</sub> CH <sub>2</sub> -piperidine-SCH <sub>3</sub>                                   | 1.0 - 10                                | 100                                     | 150 - 800               |
| Perphenazine             | -CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -piperazine-CH <sub>2</sub> CH <sub>2</sub> OH | 0.1 - 1.0                               | 1000                                    | 8 - 64                  |
| Fluphenazine             | -CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -piperazine-CH <sub>2</sub> CH <sub>2</sub> OH | 0.1 - 1.0                               | 2000 - 5000                             | 1 - 20                  |
| Trifluoperazine          | -CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -piperazine-CH <sub>3</sub>                    | 0.5 - 2.0                               | 1000 - 2000                             | 5 - 40                  |

Note: Ki values and relative potencies are approximate and can vary depending on the specific assay conditions. Typical daily doses are for the treatment of psychosis and may vary based on individual patient factors.

## Side Effect Profile

The broad receptor binding profile of **phenothiazines** leads to a range of side effects. The incidence and severity of these effects vary between different derivatives.

| Side Effect                   | Receptor(s) Implicated                          | Incidence with Phenothiazines                                   | Notes                                                                    |
|-------------------------------|-------------------------------------------------|-----------------------------------------------------------------|--------------------------------------------------------------------------|
| Extrapyramidal Symptoms (EPS) | D2 antagonism                                   | High, especially with high-potency agents (e.g., fluphenazine)  | Includes acute dystonia, akathisia, and parkinsonism.                    |
| Tardive Dyskinesia            | Chronic D2 antagonism                           | Can occur with long-term use                                    | Potentially irreversible movement disorder.                              |
| Sedation                      | H1 antagonism                                   | High, especially with low-potency agents (e.g., chlorpromazine) | Tends to decrease with continued use.                                    |
| Orthostatic Hypotension       | $\alpha$ 1-adrenergic antagonism                | Common, particularly at the start of treatment                  | Can lead to dizziness and falls.                                         |
| Anticholinergic Effects       | M1 antagonism                                   | Common                                                          | Includes dry mouth, blurred vision, constipation, and urinary retention. |
| Weight Gain                   | H1 and 5-HT2c antagonism                        | Common                                                          | A significant long-term side effect.                                     |
| Hyperprolactinemia            | D2 antagonism in the tuberoinfundibular pathway | Common                                                          | Can lead to gynecomastia, galactorrhea, and amenorrhea.                  |

## Logical Progression of Phenothiazine Development

[Click to download full resolution via product page](#)

## Conclusion

The development of **phenothiazines** represents a landmark achievement in pharmacology and a paradigm shift in the treatment of severe mental illness. From their serendipitous discovery to the rational design of second-generation derivatives, the story of **phenothiazines** is a testament to the interplay of chemistry, pharmacology, and clinical observation. While newer antipsychotics with more specific receptor binding profiles have been developed, **phenothiazines** remain an important class of drugs and a cornerstone in the history of psychopharmacology. The foundational knowledge gained from the study of **phenothiazines** continues to inform the development of novel therapeutics for a wide range of neuropsychiatric disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scielosp.org [scielosp.org]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Synthesis and antitubercular activity of quaternized promazine and promethazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 1 from Second-Generation Antipsychotics and Extrapyramidal Adverse Effects | Semantic Scholar [semanticscholar.org]
- 7. scielo.br [scielo.br]
- 8. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Dawn of Psychopharmacology: A Technical History of Phenothiazines]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1677639#historical-development-of-phenothiazines-in-pharmacology>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)